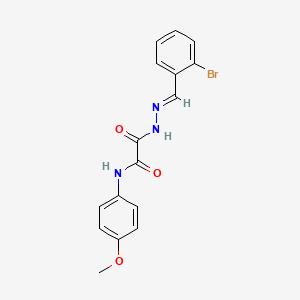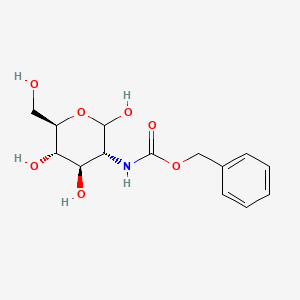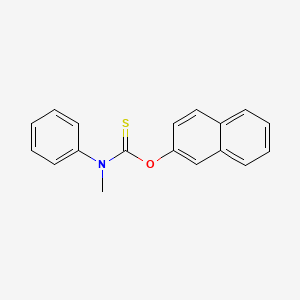
Cyclohexyl 4-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl 4-oxopentanoate is an organic compound with the molecular formula C11H18O3 It is a derivative of cyclohexane, featuring a 4-oxopentanoate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl 4-oxopentanoate can be synthesized through esterification reactions. One common method involves the reaction of cyclohexanol with 4-oxopentanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or acidic ion-exchange resins can be used to facilitate the esterification. The reaction mixture is often subjected to distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl 4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexyl 4-oxopentanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield cyclohexyl 4-hydroxypentanoate, typically using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Cyclohexyl 4-oxopentanoic acid.
Reduction: Cyclohexyl 4-hydroxypentanoate.
Substitution: Various cyclohexyl-substituted pentanoates depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl 4-oxopentanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying esterification and hydrolysis reactions.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals, particularly in the design of prodrugs that release active agents upon metabolic conversion.
Medicine: Research into this compound derivatives has explored their potential as anti-inflammatory and analgesic agents.
Industry: It is used in the manufacture of specialty chemicals, including plasticizers and fragrances.
Mechanism of Action
The mechanism by which cyclohexyl 4-oxopentanoate exerts its effects depends on its chemical transformations. For instance, in biological systems, esterases can hydrolyze the ester bond, releasing cyclohexanol and 4-oxopentanoic acid. These metabolites can then participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Cyclohexyl 4-oxopentanoate can be compared with other esters such as:
Cyclohexyl acetate: Similar in structure but with an acetate group instead of a 4-oxopentanoate group.
Cyclohexyl butyrate: Contains a butyrate ester group, differing in chain length and reactivity.
Cyclohexyl propionate: Features a propionate group, offering different physical and chemical properties.
Uniqueness: this compound’s unique feature is the presence of the 4-oxopentanoate group, which imparts distinct reactivity and potential for forming various derivatives. This makes it particularly valuable in synthetic organic chemistry and industrial applications.
By understanding the properties, preparation methods, and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Properties
CAS No. |
3063-69-2 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
cyclohexyl 4-oxopentanoate |
InChI |
InChI=1S/C11H18O3/c1-9(12)7-8-11(13)14-10-5-3-2-4-6-10/h10H,2-8H2,1H3 |
InChI Key |
PQJDSRWCTFIVMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)OC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12003362.png)



![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12003380.png)
![N-[4-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)phenyl]acetamide](/img/structure/B12003384.png)


![5-(4-methoxyphenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12003400.png)



![Allyl 2-[2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12003440.png)
![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-dodecylamine](/img/structure/B12003448.png)
